molecular formula C6H8N4O2S2 B8429987 N-(2-azidoethyl)thiophene-2-sulfonamide

N-(2-azidoethyl)thiophene-2-sulfonamide

Cat. No.: B8429987
M. Wt: 232.3 g/mol
InChI Key: TXZKMYHHPRHKJL-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzyl)cyclohexanone is a β-hydroxyketone derivative characterized by a cyclohexanone backbone substituted with a 4-nitrobenzyl group. Its IUPAC name is 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexanone (CAS: 501417-28-3), with a molecular formula of C₁₃H₁₅NO₄ and an average molecular weight of 253.26 g/mol .

Synthesis: The compound is synthesized via the reaction of cyclohexanone with 4-nitrobenzaldehyde in a microreactor system (e.g., Microreactor MM6), achieving high yields (>90%) and purity under steady-state conditions . The product is isolated as a diastereomeric mixture, with phase separation facilitated by CH₂Cl₂ extraction.

Key Properties: The nitro group at the para position of the benzyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C6H8N4O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

N-(2-azidoethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C6H8N4O2S2/c7-10-8-3-4-9-14(11,12)6-2-1-5-13-6/h1-2,5,9H,3-4H2

InChI Key

TXZKMYHHPRHKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Nitro vs. Chloro Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
2-(4-Nitrobenzyl)cyclohexanone C₁₃H₁₅NO₄ 253.26 4-Nitrobenzyl High polarity, potential antioxidant applications
2-(4-Chlorobenzyl)cyclohexanol C₁₃H₁₇ClO 224.73 4-Chlorobenzyl Lower reactivity due to Cl; used in pharmaceutical intermediates
2-(4-Chlorobenzylidene)cyclohexanone C₁₃H₁₃ClO 220.70 4-Chlorobenzylidene Planar structure with conjugated double bond; Z/E isomerism observed

Electronic Effects: The nitro group in 2-(4-Nitrobenzyl)cyclohexanone enhances electrophilicity at the ketone carbonyl, favoring nucleophilic additions, whereas chloro derivatives exhibit weaker electron-withdrawing effects .

Bis-Substituted Cyclohexanones

Compound Molecular Formula Molecular Weight (g/mol) Substituents Structural Features
2,6-Bis(4-nitrobenzylidene)cyclohexanone C₂₀H₁₆N₂O₅ 364.35 Two 4-nitrobenzylidene Extended conjugation, non-isomorphic crystal packing
2,6-Bis(2-nitrobenzylidene)cyclohexanone C₂₀H₁₆N₂O₅ 364.35 Two 2-nitrobenzylidene Steric hindrance at ortho position reduces planarity

Functional Group Modifications

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Applications
2-Isobutyrylcyclohexanone C₁₀H₁₆O₂ 168.23 Isobutyryl (R-CO-) Intermediate in organic synthesis; mp 38°C
2-(3-Bromopropyl)cyclohexanone C₉H₁₅BrO 219.12 Bromopropyl High reactivity in alkylation reactions

Reactivity: The nitro group in 2-(4-Nitrobenzyl)cyclohexanone facilitates reduction to amines, whereas bromo or acyl groups enable cross-coupling or condensation reactions .

Pharmacologically Active Analogs

Compound Molecular Formula Activity Reference
2-(4-Nitrobenzyl)-1H-benzimidazole C₁₄H₁₁N₃O₂ Antioxidant (IC₅₀ = 12.30 μg/ml vs. xanthine oxidase)
5-Nitro-2-(4-nitrobenzyl)benzoxazole C₁₄H₉N₃O₄ Structural studies via DFT; potential material science applications

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